molecular formula C16H18FN3O B2481485 6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one CAS No. 1225713-35-8

6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B2481485
CAS No.: 1225713-35-8
M. Wt: 287.338
InChI Key: ZZRZDWQVHIBAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H18FN3O and its molecular weight is 287.338. The purity is usually 95%.
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Scientific Research Applications

1. Potential Inhibitor of Nicotinamide Phosphoribosyltransferase

The compound 6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one has been studied for its potential as an inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). This enzyme is involved in increasing sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres. The compound's molecular docking with the enzyme and its structural analysis through single-crystal X-ray diffraction and Hirshfeld surface analysis are significant in understanding its potential inhibitory action (Venkateshan et al., 2019).

2. Anticonvulsant Properties

Research has been conducted on the structural and electronic properties of compounds similar to this compound, focusing on their potential as anticonvulsant drugs. Crystal structures of related compounds have been solved and analyzed, shedding light on the inclination of the phenyl ring and the orientation of the piperidine-like group, which may influence anticonvulsant activity (Georges et al., 1989).

3. Role in β-1,3-Glucan Synthase Inhibition

A related study identified derivatives of pyridazinone as β-1,3-glucan synthase inhibitors, indicating potential applications in treating fungal infections. One such compound showed efficacy in a mouse model of Candida glabrata infection, highlighting the therapeutic potential of pyridazinone derivatives in antifungal therapy (Ting et al., 2011).

4. Anticancer Potential

Another area of research has been the synthesis and evaluation of pyridazinone derivatives as anticancer agents. Various derivatives of pyridazinone, including those structurally similar to this compound, have been synthesized and evaluated for cytotoxicity against different cancer cell lines. This research contributes to the development of new chemotherapeutic agents (Murty et al., 2011).

5. Antioxidant and Antiangiogenic Properties

Research into pyridazinone derivatives has also explored their antioxidant and antiangiogenic properties. Some derivatives have been found to exhibit significant inhibitory effects on the viability of human cancer cell lines, as well as potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression. Additionally, these compounds have shown notable antioxidant activities (Kamble et al., 2015).

Properties

IUPAC Name

6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c17-14-3-1-13(2-4-14)15-5-6-16(21)20(19-15)11-12-7-9-18-10-8-12/h1-6,12,18H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRZDWQVHIBAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.